3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid (MSTFBA) is a synthetic organic compound with a molecular formula of C10H7O4SF3. MSTFBA has a variety of applications in scientific research and is widely used in the lab. Its unique properties make it a valuable tool for scientists in a variety of fields.
Mechanism of Action
3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid, 95% acts as a reagent in organic synthesis reactions by catalyzing the formation of new organic compounds. It acts as a nucleophile, attacking electrophilic centers in organic molecules and forming covalent bonds. In addition, it can act as a Lewis acid, accepting electrons from other molecules and forming new covalent bonds.
Biochemical and Physiological Effects
3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid, 95% has no known biochemical or physiological effects. It is not toxic and has no known adverse side effects. It is generally considered to be a safe compound for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and does not degrade easily. It is also relatively inexpensive and can be easily synthesized in the lab. However, it is not soluble in water, so it must be used in an organic solvent.
Future Directions
3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of potential future applications. It could be used as a reagent in the synthesis of more complex organic molecules. It could also be used as a fluorescent probe for the detection of proteins and other biomolecules. In addition, it could be used as a catalyst in organic synthesis reactions. Finally, it could be used as a drug delivery system for drugs that are not easily absorbed by the body.
Synthesis Methods
3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-methoxybenzaldehyde with methylsulfonyl chloride in the presence of anhydrous potassium carbonate. This reaction yields 3-methoxy-3-methylsulfonylbenzaldehyde. The second step involves the reaction of the 3-methoxy-3-methylsulfonylbenzaldehyde with trifluoroacetic anhydride in the presence of anhydrous potassium carbonate. This reaction yields 3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid, 95%.
Scientific Research Applications
3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent for the synthesis of drugs, peptides, and other organic compounds. It is also used as a catalyst in organic synthesis reactions. In addition, it can be used as a fluorescent probe for the detection of proteins and other biomolecules.
properties
IUPAC Name |
3-(3-methylsulfonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4S/c1-23(21,22)13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNBIOHSDYPOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691638 |
Source
|
Record name | 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261976-76-4 |
Source
|
Record name | 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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